7-Octen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWPYISTQCNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157194 | |

| Record name | Oct-7-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13175-44-5 | |

| Record name | 7-Octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13175-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013175445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Octen-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octen-1-ol is an unsaturated fatty alcohol that is gaining interest in various scientific fields, including organic synthesis, flavor and fragrance chemistry, and biochemistry. Its bifunctional nature, possessing both a primary alcohol and a terminal alkene, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, tailored for a scientific audience.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. These values have been compiled from various sources and provide a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| CAS Number | 13175-44-5 | [2] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 188-189 °C at 760 mmHg 66 °C at 7 mmHg | [3] |

| Melting Point | -31.5 °C (estimate) | [2] |

| Density | 0.85 g/cm³ | [2] |

| Refractive Index | 1.439 | [2] |

| Solubility | Soluble in alcohol. Insoluble in water (1589 mg/L at 25 °C est.). | [3] |

| Flash Point | 74.3 °C (166.0 °F) | [3] |

| LogP | 2.4 | [1] |

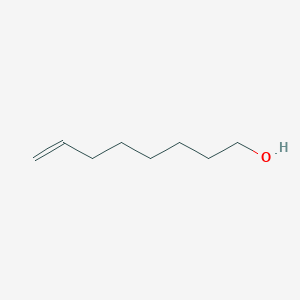

Chemical Structure

This compound is a linear eight-carbon chain with a primary alcohol at one end (C1) and a carbon-carbon double bond at the other end (C7-C8). This structure provides two reactive centers for chemical modifications.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the terminal double bond (around 4.9-5.8 ppm), the protons on the carbon adjacent to the hydroxyl group (a triplet around 3.6 ppm), and the methylene protons along the carbon chain (in the region of 1.3-2.1 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the two sp² hybridized carbons of the double bond (around 114 and 139 ppm), the carbon bearing the hydroxyl group (around 62 ppm), and the remaining sp³ hybridized carbons of the alkyl chain.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretching vibrations for the sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively.

-

A C=C stretching absorption around 1640 cm⁻¹ for the terminal double bond.

-

A C-O stretching vibration in the range of 1050-1150 cm⁻¹.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for primary alcohols include the loss of water (M-18), leading to a peak at m/z = 110, and alpha-cleavage, resulting in the loss of an alkyl radical.[7][8][9]

Experimental Protocols

Synthesis of this compound

Example Synthetic Route: Grignard Reaction with an Omega-Halo Alcohol Precursor

A plausible synthesis involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with a protected 6-bromohexan-1-ol. This would be followed by deprotection to yield this compound.

Workflow for a Plausible Grignard Synthesis:

Caption: A plausible workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is typically achieved through distillation or column chromatography.

-

Distillation: Given its boiling point, vacuum distillation is the preferred method to avoid decomposition at higher temperatures.[14][15]

-

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase is effective.[16][17][18]

Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, the roles of structurally similar unsaturated alcohols provide valuable insights.

-

Pheromonal Communication: Many insects utilize long-chain unsaturated alcohols and their derivatives as pheromones for chemical communication, particularly for mating.[19][20][21][22] The structure of this compound, with its specific chain length and unsaturation, suggests it could potentially function as a pheromone or a precursor to a pheromone in certain insect species. The general signaling pathway for insect pheromones involves the binding of the pheromone to a specific olfactory receptor on the antenna of the insect, which then triggers a downstream signaling cascade leading to a behavioral response.

Generalized Insect Pheromone Signaling Pathway:

Caption: A generalized insect pheromone signaling pathway.

-

Plant and Fungal Volatiles: Short-chain unsaturated alcohols are known to be volatile organic compounds (VOCs) released by plants and fungi, often in response to stress. These VOCs can act as signaling molecules in plant-plant and plant-insect interactions. For instance, the structurally related 1-octen-3-ol is a well-known "mushroom alcohol" that can induce defense responses in plants and has been implicated in neurotoxic effects in Drosophila melanogaster, involving the JNK and Akt signaling pathways.[23] This suggests that this compound could potentially play a role in similar biological communication or defense mechanisms.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis can be achieved through established organic chemistry reactions, and it can be effectively purified using standard laboratory techniques. While its direct role in biological signaling pathways is an area requiring further investigation, the functions of structurally related compounds suggest potential involvement in chemical communication and defense mechanisms in various organisms. This guide provides a solid foundation for researchers and professionals working with or exploring the applications of this compound.

References

- 1. Oct-7-en-1-ol | C8H16O | CID 83203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 13175-44-5 [thegoodscentscompany.com]

- 4. This compound(13175-44-5) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. How To [chem.rochester.edu]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. columbia.edu [columbia.edu]

- 17. rsc.org [rsc.org]

- 18. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 19. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Signaling Pathways Involved in 1-Octen-3-ol-Mediated Neurotoxicity in Drosophila melanogaster: Implication in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 7-Octen-1-ol (CAS Number 13175-44-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthesis of 7-Octen-1-ol (CAS: 13175-44-5). The information is intended for professionals in research and development who require detailed data and protocols for the identification and use of this unsaturated alcohol.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₈H₁₆O.[1][2] It is an unsaturated alcohol characterized by a terminal double bond and a primary hydroxyl group.[2] These functional groups make it a versatile intermediate in organic synthesis.[3] It is utilized in the flavor and fragrance industry and serves as a building block for specialty chemicals.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 13175-44-5 | [1][4][5] |

| IUPAC Name | oct-7-en-1-ol | [6][7] |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [4][7] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Boiling Point | 188.1 °C at 760 mmHg 66 °C at 7 mmHg | [1][5] [4][6] |

| Melting Point | -31.5 °C (estimate) | [4][5] |

| Density | 0.85 g/cm³ | [4][8] |

| Refractive Index (n20/D) | 1.439 - 1.445 | [4][5] |

| Vapor Pressure | 0.168 mmHg at 25 °C | [4][5] |

| Flash Point | 74.3 °C | [4][5] |

| Solubility & Partitioning | ||

| Water Solubility | 1589 - 2488 mg/L at 20-25 °C (Slightly soluble) | [1][5] |

| Solubility in Organics | Soluble in alcohol | [1] |

| logP (o/w) | 2.1 - 2.47 | [4][5] |

Synthesis Pathway

A common method for the synthesis of this compound involves the coupling of a Grignard reagent with a haloalkanol.[1]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via Grignard coupling.

Experimental Protocol: Synthesis

This protocol is based on the reaction of 1-iodohexan-6-ol with vinyl magnesium bromide.[1]

-

Reagent Preparation: In a dry, inert atmosphere flask, suspend copper(I) iodide in a mixture of tetrahydrofuran (THF) and hexane. Cool the mixture to -40°C.

-

Grignard Addition: Slowly add vinyl magnesium bromide to the cooled suspension and stir for 15-30 minutes.

-

Coupling Reaction: Introduce a solution of 1-iodohexan-6-ol, along with additives like N,N,N,N,N,N-hexamethylphosphoric triamide (HMPA) and triethyl phosphite, to the reaction mixture.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature (approx. 20°C) over a period of 3 hours while stirring continuously.

-

Quenching and Extraction: Quench the reaction by carefully adding methanol followed by water. Extract the aqueous mixture with an organic solvent such as chloroform.

-

Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic methods is essential for the unequivocal characterization of this compound.

Diagram 2: General Analytical Workflow

Caption: Workflow for the characterization of this compound.

GC-MS is used to determine the purity of this compound and confirm its molecular weight. As a volatile compound with a boiling point below 200°C, it is well-suited for this technique.[9]

Diagram 3: GC-MS Analysis Workflow

Caption: Typical workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

-

Injection Volume: 1 µL (split or splitless injection).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: The resulting chromatogram will indicate the purity, with the area of the main peak corresponding to its relative concentration. The mass spectrum of the peak will show the molecular ion (M⁺) at m/z 128 and characteristic fragment ions, which can be compared against a spectral library like NIST for confirmation.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are required for a full structural assignment.

Diagram 4: NMR Analysis Workflow

Caption: Standard workflow for solution-state NMR analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6]

-

Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[5] The final solution depth should be around 4-5 cm.[3][6]

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Position | Predicted δ (ppm) | Multiplicity | Integration |

| H-8 | 4.90 - 5.05 | ddt | 2H | |

| H-7 | 5.75 - 5.85 | m | 1H | |

| H-1 | 3.64 | t | 2H | |

| H-6 | 2.05 | q | 2H | |

| H-2 | 1.57 | p | 2H | |

| H-3, H-4, H-5 | 1.30 - 1.45 | m | 6H | |

| -OH | ~1.5 (variable) | s (broad) | 1H | |

| ¹³C NMR | Position | Predicted δ (ppm) | ||

| C-7 | 139.2 | |||

| C-8 | 114.1 | |||

| C-1 | 62.9 | |||

| C-6 | 33.8 | |||

| C-2 | 32.8 | |||

| C-5 | 29.1 | |||

| C-4 | 28.9 | |||

| C-3 | 25.8 |

Note: Predicted values are based on standard chemical shift increments. Actual values may vary slightly.

FTIR spectroscopy is used to identify the key functional groups present in the molecule, namely the hydroxyl (-OH) and alkene (C=C) groups.

Diagram 5: FTIR (ATR) Analysis Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Setup: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3330 (broad) | O-H | Stretching |

| ~3075 | =C-H | Stretching |

| 2925, 2855 | C-H (sp³) | Stretching |

| ~1640 | C=C | Stretching |

| ~1050 | C-O | Stretching |

| ~990, ~910 | =C-H | Out-of-plane bending |

References

- 1. This compound | 13175-44-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. dem.ri.gov [dem.ri.gov]

Spectroscopic Profile of 7-Octen-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated fatty alcohol, 7-octen-1-ol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.71 | m | 1H | H-7 |

| 5.02 - 4.90 | m | 2H | H-8 |

| 3.64 | t | 2H | H-1 |

| 2.05 | q | 2H | H-6 |

| 1.56 | p | 2H | H-2 |

| 1.41 - 1.25 | m | 6H | H-3, H-4, H-5 |

| 1.09 | s | 1H | -OH |

Note: 'm' denotes multiplet, 't' denotes triplet, 'q' denotes quartet, 'p' denotes pentet, and 's' denotes singlet.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 139.2 | C-7 |

| 114.1 | C-8 |

| 63.1 | C-1 |

| 33.8 | C-6 |

| 32.8 | C-2 |

| 29.1 | C-4 |

| 28.9 | C-5 |

| 25.7 | C-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3330 (broad) | O-H stretch |

| 3075 | =C-H stretch |

| 2927 | C-H stretch (asymmetric) |

| 2856 | C-H stretch (symmetric) |

| 1641 | C=C stretch |

| 1465 | C-H bend |

| 1058 | C-O stretch |

| 991 | =C-H bend (out-of-plane) |

| 909 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 110 | 15 | [M - H₂O]⁺ |

| 95 | 30 | [M - H₂O - CH₃]⁺ |

| 81 | 60 | [C₆H₉]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

The following protocols describe the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is utilized.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 200 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As a neat liquid, a single drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used for analysis.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The eluting compound is then introduced into the mass spectrometer and ionized by electron impact (EI) at 70 eV.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C.

-

Mass Spectrometer: Quadrupole mass analyzer.

Acquisition Parameters:

-

Mass Range: m/z 35 - 300

-

Scan Speed: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Data Presentation: Physical Properties of 7-Octen-1-ol

An In-depth Technical Guide to the Physical Properties of 7-Octen-1-ol Liquid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile unsaturated alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of liquid compounds.

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in various fields, including its use as a building block in the synthesis of fragrances, flavorings, and other specialty chemicals.[1]

| Property | Value |

| Molecular Formula | C₈H₁₆O[1][2] |

| Molecular Weight | 128.22 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid.[1] |

| Density | 0.85 g/cm³[3] |

| Boiling Point | 188-189 °C at 760 mmHg (estimated)[2][4] 65-67 °C at 7 mmHg[1][3][4] |

| Melting Point | -31.5 °C (estimated)[2][3] |

| Refractive Index | 1.440 - 1.445 (at 20°C)[1][2][3] |

| Vapor Pressure | 0.168 mmHg at 25 °C[4] |

| Flash Point | 74.3 °C (166 °F)[2][4] |

| Water Solubility | 1589 mg/L at 25 °C (estimated)[4] 2.488 g/L at 20 °C[2][3] |

| CAS Number | 13175-44-5[1][2][4] |

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key measurements.

Density Determination

The density of a liquid can be determined using several methods, including the pycnometer method and the buoyancy technique (Archimedes' principle).[5]

-

Pycnometer Method:

-

A pycnometer, which is a glass flask with a specific, accurately known volume, is first weighed while empty.[5]

-

It is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is calculated by subtracting the empty weight from the filled weight.[5]

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[5][6]

-

-

Hydrometer Method:

Boiling Point Determination

Boiling point can be determined by distillation or micro-boiling point methods.[8][9]

-

Simple Distillation Method (for larger volumes):

-

The liquid is placed in a distillation flask connected to a condenser and a collection flask.

-

A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[10]

-

The liquid is heated, and as it boils, the vapor travels into the condenser.

-

The temperature is monitored, and the point at which it remains constant during the collection of the distillate is recorded as the boiling point.[8]

-

-

Micro-Boiling Point Method (for small volumes):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.[11]

-

The apparatus is heated in a controlled manner (e.g., in a Thiele tube or a metal heating block).[9][11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

-

Refractive Index Determination

The refractive index is a fundamental optical property. It can be measured using a refractometer or interferometry methods.

-

Abbe Refractometer Method:

-

A few drops of the liquid sample are placed on the prism surface of the refractometer.

-

The prisms are closed and locked.

-

Light is passed through the sample, and the user looks through the eyepiece.

-

The control knob is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

-

Interferometry Method:

-

More advanced techniques, such as those using a Michelson interferometer, can provide high-precision measurements.[12]

-

In this method, a liquid-containing cell is placed in one arm of the interferometer.[12]

-

By rotating the cell and analyzing the resulting interference fringe pattern, the refractive index can be calculated with high accuracy.[12][13]

-

Viscosity Determination

Viscosity measures a liquid's resistance to flow and can be determined using various types of viscometers.[14]

-

Falling Sphere Viscometer:

-

This method relies on Stokes' Law and measures the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity.[14][15]

-

The liquid is placed in a graduated cylinder.

-

The sphere is dropped into the liquid, and the time it takes to travel between two marked points is recorded.[15]

-

The terminal velocity of the sphere is calculated.

-

The viscosity is then determined using an equation that incorporates the densities of the sphere and the liquid, the radius of the sphere, and its terminal velocity.[15][16]

-

-

Rotational Viscometer:

-

A spindle is immersed in the liquid and rotated at a constant speed.[14]

-

The instrument measures the torque required to overcome the viscous drag of the fluid on the spindle.[17]

-

The viscosity is directly proportional to the measured torque and can be read from the instrument, often after inputting constants related to the spindle and speed used.[14][17]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid sample like this compound.

Caption: Workflow for Physical Property Characterization of a Liquid Compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 13175-44-5 [m.chemicalbook.com]

- 4. This compound, 13175-44-5 [thegoodscentscompany.com]

- 5. mt.com [mt.com]

- 6. homesciencetools.com [homesciencetools.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Spectroscopic method for measuring refractive index [opg.optica.org]

- 14. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 15. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 16. byjus.com [byjus.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Molecular weight and formula of 7-Octen-1-ol

An In-Depth Technical Guide to 7-Octen-1-ol

This technical guide provides a comprehensive overview of this compound (CAS No: 13175-44-5), a valuable biochemical reagent and organic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, alongside relevant experimental protocols for its synthesis and analysis. This compound is a colorless liquid with a characteristic fruity odor, utilized as a flavoring agent, a fragrance ingredient, and an intermediate in the synthesis of various organic compounds.[2][3]

Molecular Formula and Weight

The fundamental chemical identifiers for this compound are its molecular formula and weight.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 128.21 g/mol | [2][4][6] |

| Molecular Formula | C₈H₁₆O | [2][4][5] |

| Density | 0.85 g/cm³ | [2][6] |

| Boiling Point | 188-189 °C at 760 mmHg (est.)66 °C at 7 mmHg | [2][7] |

| Melting Point | -31.5 °C (estimate) | [2][8] |

| Flash Point | 74.3 °C (166 °F) | [2][7][8] |

| Vapor Pressure | 0.168 mmHg at 25 °C (est.) | [2][7][8] |

| Refractive Index | 1.439 to 1.445 | [2][6][8] |

| Water Solubility | 1589 mg/L at 25 °C (est.) | [7] |

| LogP (o/w) | 2.11520 - 2.468 (est.) | [2][7][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-iodohexan-6-ol with vinyl magnesium bromide.[1]

Materials:

-

1-iodohexan-6-ol

-

Vinyl magnesium bromide

-

Copper(I) iodide (CuI)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

N,N,N',N',N'',N''-hexamethylphosphoric triamide (HMPA)

-

Triethyl phosphite

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Step 1: Grignard Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, a solution of vinyl magnesium bromide in THF is prepared. To this, a catalytic amount of copper(I) iodide is added at -40 °C. The mixture is stirred for approximately 15 minutes in a mixture of tetrahydrofuran and hexane.[1]

-

Step 2: Coupling Reaction: A solution of 1-iodohexan-6-ol, N,N,N',N',N'',N''-hexamethylphosphoric triamide, and triethyl phosphite in tetrahydrofuran and hexane is added dropwise to the prepared Grignard reagent. The reaction mixture is maintained at -40 °C during the addition and then allowed to warm to 20 °C over a period of 3 hours.[1]

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique used to determine the purity and confirm the identity of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-Wax or equivalent polar column).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 230 °C, held for 5 minutes.

-

Injection Mode: Split or splitless, depending on sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak can be compared to a reference spectrum from a database (e.g., NIST) to confirm the compound's identity. The molecular ion peak (M+) and characteristic fragmentation pattern are used for structural elucidation.

Logical Relationships

The following diagram illustrates the elemental composition of the this compound molecule.

Atomic composition of this compound.

References

- 1. This compound | 13175-44-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Oct-7-en-1-ol | C8H16O | CID 83203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 13175-44-5 [m.chemicalbook.com]

- 7. This compound, 13175-44-5 [thegoodscentscompany.com]

- 8. This compound|lookchem [lookchem.com]

7-Octen-1-ol: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 7-Octen-1-ol, a monounsaturated eight-carbon alcohol. While its isomer, 1-octen-3-ol, is a well-documented and abundant natural compound, this compound is found in much lower abundance and its natural occurrences are sparsely documented. This guide details its primary reported natural source, presents methodologies for its extraction and identification, and proposes a biosynthetic pathway based on established principles of fatty acid metabolism.

Natural Occurrence of this compound

The primary documented natural source of this compound is the plant Aristolochia triangularis, a species native to Brazil.[1] However, detailed analyses of the essential oil of Aristolochia triangularis have primarily identified a complex mixture of sesquiterpenes and other volatile compounds.[2][3][4][5] This suggests that this compound is likely a minor or trace component of the plant's volatile profile.

While comprehensive quantitative data for this compound in Aristolochia triangularis is not available in the current literature, the table below summarizes the major volatile compounds identified in the essential oil of this plant, providing context for its chemical environment.

Table 1: Major Volatile Compounds Identified in the Essential Oil of Aristolochia triangularis

| Compound | Class | Relative Percentage (%) in Leaves | Relative Percentage (%) in Stems |

| Bicyclogermacrene | Sesquiterpene | 24.79 | - |

| Germacrene D | Sesquiterpene | 13.2 - 13.5 | 13.2 - 13.5 |

| β-Elemene | Sesquiterpene | 11.30 | - |

| E-Caryophyllene | Sesquiterpene | 10.40 | - |

| Germacrene A | Sesquiterpene | 9.42 | - |

| ent-Kaur-16-en-19-al | Diterpene | - | 19.18 |

| E-Nerolidol | Sesquiterpene Alcohol | - | 17.89 |

Data compiled from Dalcol et al., 2021.[4][6]

Experimental Protocols

While no protocol is specifically tailored to the isolation of this compound, the following methodology outlines a standard procedure for the extraction and analysis of volatile compounds from Aristolochia triangularis, which would be suitable for the identification of this compound.

Protocol 1: Extraction and Analysis of Volatile Compounds from Aristolochia triangularis

1. Plant Material Collection and Preparation:

-

Fresh leaves and stems of Aristolochia triangularis are collected.

-

The plant material is washed with distilled water to remove any surface debris.

-

The material is finely chopped to increase the surface area for extraction.

2. Hydrodistillation for Essential Oil Extraction:

-

A known weight of the prepared plant material (e.g., 100 g) is placed in a round-bottom flask with distilled water.

-

The flask is connected to a Clevenger-type apparatus.

-

The mixture is heated to boiling, and the distillation is carried out for a period of 3-4 hours. The steam and volatile compounds are condensed, and the essential oil is collected in the graduated tube of the Clevenger apparatus.

-

The collected essential oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

-

The yield of the essential oil is calculated based on the initial weight of the plant material.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program starts at a lower temperature (e.g., 60°C) and is gradually increased to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at a higher temperature (e.g., 250°C) to ensure volatilization of the sample.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Compound Identification: The identification of this compound and other compounds is achieved by comparing their retention times and mass spectra with those of authentic standards, as well as by searching mass spectral libraries (e.g., NIST, Wiley).

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for the isolation and identification of this compound.

Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been elucidated. However, based on the well-established pathways for fatty acid and fatty alcohol biosynthesis in plants, a hypothetical pathway can be proposed. This pathway would likely originate from the C8 fatty acid, octanoic acid, which is derived from the fatty acid synthesis (FAS) cycle.

The key steps would involve:

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to the C8 saturated fatty acyl-ACP, octanoyl-ACP.

-

Desaturation: A fatty acyl-ACP desaturase introduces a double bond into the octanoyl-ACP chain, likely at the ω-1 position, to form 7-octenoyl-ACP.

-

Thioesterase Activity: A thioesterase hydrolyzes 7-octenoyl-ACP to release the free fatty acid, 7-octenoic acid.

-

Activation to Acyl-CoA: 7-octenoic acid is activated to its coenzyme A thioester, 7-octenoyl-CoA, by an acyl-CoA synthetase.

-

Reduction to Alcohol: A fatty acyl-CoA reductase (FAR) catalyzes the reduction of 7-octenoyl-CoA to this compound.

The following diagram illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a compound with a limited and specific known natural distribution, primarily reported in Aristolochia triangularis. The lack of extensive quantitative data and dedicated isolation protocols highlights an area for future research. The proposed biosynthetic pathway provides a logical framework for understanding its formation in biological systems. Further investigation into the essential oils of a wider range of plant species may reveal additional natural sources of this molecule, and detailed metabolic studies are required to confirm its biosynthetic route. This guide serves as a foundational resource for researchers interested in the exploration and potential applications of this compound.

References

An In-Depth Technical Guide to the Biological Activity of 7-Octen-1-ol and Related Unsaturated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated alcohols, a diverse class of organic compounds, are gaining increasing attention within the scientific community for their wide-ranging biological activities. Among these, 7-Octen-1-ol, a C8 unsaturated alcohol, has emerged as a molecule of interest due to its potential applications in inflammation, cancer, and microbial control. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and structurally similar unsaturated alcohols. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying signaling pathways.

Anti-inflammatory Properties

Unsaturated alcohols have demonstrated notable anti-inflammatory effects. Long-chain fatty alcohols isolated from pomace olive oil have been shown to significantly and dose-dependently decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This inhibition of NO production is a key indicator of anti-inflammatory activity. The study also revealed that these long-chain fatty alcohols inhibit phospholipase A2 (PLA2) activity with a half-maximal inhibitory concentration (IC50) of 6.2 µg/mL[1]. PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

While specific quantitative data for the anti-inflammatory activity of this compound is not yet widely available in published literature, the findings on similar long-chain alcohols suggest a promising area for future investigation.

Cytotoxic and Anticancer Potential

The cytotoxic effects of unsaturated alcohols against various cancer cell lines are an active area of research. While direct IC50 values for this compound are not extensively documented, studies on other unsaturated alcohols provide valuable insights. For instance, the structurally related compound 7-octenoic acid, derived from Moringa oleifera, has been reported to have an IC50 value of 272 µg/mL on monocytic THP-1 cell viability[2]. Another study on a climbazole-alcohol compound reported IC50 values of 179.2 µM for HT-29, 168.1 µM for MKN28, 164.1 µM for A549, and 158.6 µM for MDA-MB-231 cancer cell lines[3]. These findings suggest that the C8 backbone, even with different functional groups, possesses cytotoxic potential that warrants further investigation for this compound.

Antimicrobial Activity

Unsaturated alcohols have shown significant promise as antimicrobial agents. A study on 1-octen-3-ol, an isomer of octenol, demonstrated strong antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for Gram-positive bacteria were found to be 1.0 mg/mL, while for Gram-negative bacteria, the MIC was 2.0 mg/mL. The minimum bactericidal concentrations (MBCs) were 4.0 mg/mL and 8.0 mg/mL for Gram-positive and Gram-negative bacteria, respectively. Furthermore, the study showed that 1-octen-3-ol could completely inhibit fungal growth at a concentration of 8.0 mg/mL and spore germination at 2.0 mg/mL[4][5][6][7]. These results highlight the potential of C8 unsaturated alcohols, including this compound, as effective antimicrobial agents.

Table 1: Antimicrobial Activity of 1-Octen-3-ol

| Microorganism Type | MIC (mg/mL) | MBC (mg/mL) |

| Gram-positive bacteria | 1.0 | 4.0 |

| Gram-negative bacteria | 2.0 | 8.0 |

| Fungal Activity | Concentration (mg/mL) |

| Complete Growth Inhibition | 8.0 |

| Spore Germination Inhibition | 2.0 |

Signaling Pathway Modulation

The biological effects of many compounds are mediated through their interaction with specific cellular signaling pathways. While research specifically detailing the impact of this compound on signaling cascades is nascent, studies on the effects of alcohols on key pathways like NF-κB and MAPK provide a foundational understanding.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Chronic alcohol consumption has been shown to modulate NF-κB activity, although the effects can be complex and context-dependent. Some studies suggest that low doses of ethanol may have anti-inflammatory effects by inhibiting NF-κB, while higher doses or chronic exposure can lead to its activation and a pro-inflammatory state[8]. The potential for this compound to modulate this critical inflammatory pathway is a key area for future research.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. The modulation of MAPK signaling by ethanol is complex and depends on the cell type, duration of exposure, and the specific MAPK cascade. For instance, acute ethanol exposure can lead to the activation of ERK1/2 in some cell types, while chronic exposure may inhibit its activation[9]. Investigating how this compound specifically interacts with and modulates the different branches of the MAPK pathway will be essential to understanding its biological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of unsaturated alcohols like this compound.

Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator[2][10][11][12].

-

Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO or ethanol at a final concentration that does not affect cell viability).

-

LPS Stimulation: After 1 hour of pre-treatment with the test compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

-

Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Reaction:

-

Carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well containing the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

-

Data Analysis: Express the results as the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Protocol 2: Cytotoxicity Assay using MTT

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Appropriate cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: Apoptosis Detection by Cytochrome c Release Assay

This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic pathway of apoptosis.

Materials:

-

Cells treated with the test compound

-

Cytosol Extraction Buffer

-

Mitochondrial Extraction Buffer

-

Protease Inhibitor Cocktail

-

DTT (Dithiothreitol)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis. Include a negative control (untreated cells) and a positive control (e.g., staurosporine).

-

Cell Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against cytochrome c.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection: Visualize the protein bands using an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate apoptosis.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Cells treated with the test compound

-

Caspase-3/7 Assay Kit (containing a specific substrate like Ac-DEVD-pNA or a fluorogenic substrate)

-

Cell Lysis Buffer

-

Assay Buffer

-

96-well plate (black or clear, depending on the assay)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells using the provided Cell Lysis Buffer.

-

Centrifuge the lysate to remove cellular debris.

-

-

Assay Reaction:

-

In a 96-well plate, add a specific volume of cell lysate to each well.

-

Add the Caspase-3/7 substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

For colorimetric assays (e.g., using Ac-DEVD-pNA), measure the absorbance at 405 nm.

-

For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells. The increase in absorbance or fluorescence is proportional to the caspase-3/7 activity.

Conclusion and Future Directions

The available evidence suggests that this compound and related unsaturated alcohols possess a range of interesting biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. While quantitative data for this compound itself is still emerging, the information gathered on structurally similar compounds provides a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Assessment: Determining the IC50 and EC50 values of this compound in various anti-inflammatory, antioxidant, and anticancer assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB and MAPK cascades.

-

In Vivo Studies: Translating the in vitro findings into animal models to evaluate the efficacy and safety of this compound for potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other unsaturated alcohols. The detailed protocols and insights into relevant signaling pathways will facilitate further research and development in this promising area.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant effects of umbelliferone in chronic alcohol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temporal and quantitative regulation of mitogen-activated protein kinase (MAPK) modulates cell motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and alternative names for 7-Octen-1-ol

An In-Depth Technical Guide to 7-Octen-1-ol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Nomenclature and Identification

This compound is an unsaturated fatty alcohol with a terminal double bond. It is recognized by several synonyms and alternative names in chemical literature and commercial sources.

Table 1: Synonyms and Alternative Names for this compound

| Name | Source Type |

| This compound | Primary IUPAC Name |

| oct-7-en-1-ol | Alternative IUPAC Name[1][2] |

| 1-Octene-8-ol | Alternative Name[1] |

| octa-7-en-1-ol | Alternative Name[1] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13175-44-5[1] |

| PubChem CID | 83203[1] |

| EINECS Number | 236-122-8[1] |

| InChI | InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2[1] |

| InChIKey | WXPWPYISTQCNDP-UHFFFAOYSA-N[1] |

| SMILES | C=CCCCCCCO[3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2][4] Its physical and chemical properties are summarized below.

Table 3: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 188-189 °C at 760 mmHg | [2] |

| 66 °C at 7 mmHg | [2] | |

| Density | 0.836 g/cm³ | |

| Flash Point | 74.3 °C (166 °F) | [2] |

| Water Solubility | 1589 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 2.468 (estimated) | [2] |

| Refractive Index | 1.4420 to 1.4450 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry (MS) | Data available in spectral databases. |

| Infrared (IR) Spectroscopy | Data available in spectral databases. |

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. A common and effective method involves a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 6-bromo-1-hexanol. The hydroxyl group of 6-bromo-1-hexanol must first be protected to prevent it from reacting with the Grignard reagent.

Step 1: Protection of 6-bromo-1-hexanol

The hydroxyl group of 6-bromo-1-hexanol is protected using a suitable protecting group, such as tetrahydropyran (THP), to form 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran. This prevents the acidic proton of the alcohol from quenching the Grignard reagent.

Step 2: Grignard Reagent Formation and Reaction

The protected 6-bromohexanol derivative is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent. This reagent is then reacted with an appropriate electrophile, such as formaldehyde or ethylene oxide, to introduce the final two carbons and the hydroxyl group.

Step 3: Deprotection

The protecting group is removed under acidic conditions to yield this compound.

References

- 1. Oct-7-en-1-ol | C8H16O | CID 83203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 13175-44-5 [thegoodscentscompany.com]

- 3. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

- 4. China this compound(Cas# 13175-44-5) Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]

Reactivity of the Terminal Double Bond in 7-Octen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal double bond in 7-octen-1-ol, a versatile bifunctional molecule. Its unique structure, featuring a primary alcohol and a terminal alkene, makes it a valuable starting material in the synthesis of a wide range of compounds, including polymers, fragrances, and pharmaceutical intermediates. This document details key reactions, providing experimental protocols and quantitative data where available, to serve as a resource for professionals in chemical research and drug development.

Introduction

This compound (CAS: 13175-44-5) is a linear C8 alcohol with a terminal carbon-carbon double bond.[1] This arrangement of functional groups allows for selective transformations at either the hydroxyl group or the alkene, or derivatization involving both moieties. The reactivity of the terminal double bond is of particular interest as it allows for carbon chain extension, functional group introduction, and polymerization. This guide focuses on three principal reactions of the terminal alkene: hydroformylation, epoxidation, and olefin metathesis.

Core Reactions and Mechanisms

The terminal double bond in this compound is susceptible to a variety of electrophilic and catalytic additions. The following sections explore some of the most synthetically useful transformations.

Hydroformylation: Synthesis of 9-Hydroxynonanal

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes.[2] This reaction can produce both a linear and a branched aldehyde. For terminal olefins like this compound, the reaction can be tuned to favor the formation of the linear aldehyde, 9-hydroxynonanal, a valuable intermediate for the synthesis of long-chain diols, acids, and amines. The regioselectivity of the reaction is highly dependent on the catalyst, ligands, and reaction conditions.[2][3]

Quantitative Data for Hydroformylation of 1-Octene (as a proxy for this compound)

The following table summarizes reaction conditions and outcomes for the rhodium-catalyzed hydroformylation of 1-octene, which is expected to exhibit similar reactivity to this compound.

| Catalyst | Ligand | Temp. (°C) | Pressure (psi) | L:B Ratio | Conversion (%) | Aldehyde Yield (%) | Reference |

| Rh(acac)(CO)₂ | Bisphosphine | 80 | 60 (1:1 CO:H₂) | Varies with ligand | 36-69 | - | [4] |

| Rh(acac)(CO)₂ | - | 100 | 290 (1:1 CO:H₂) | - | Low | Low | [5] |

Experimental Protocol: Rhodium-Catalyzed Hydroformylation (General Procedure)

This protocol is based on the hydroformylation of 1-octene and can be adapted for this compound.

Materials:

-

This compound

-

Rh(acac)(CO)₂ (catalyst precursor)

-

Bisphosphine ligand (e.g., Xantphos)

-

Toluene (anhydrous)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor equipped with a magnetic stir bar

Procedure:

-

In a glovebox, charge the autoclave reactor with Rh(acac)(CO)₂ and the bisphosphine ligand.

-

Add anhydrous toluene to dissolve the catalyst and ligand.

-

Add this compound to the solution.

-

Seal the reactor and remove it from the glovebox.

-

Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 60 psi).

-

Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.

-

Maintain the reaction for the desired time (e.g., 20 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

-

Analyze the product mixture by GC-MS and/or NMR to determine conversion and regioselectivity.

Epoxidation: Synthesis of 7,8-Epoxyoctan-1-ol

The terminal double bond of this compound can be readily converted to an epoxide, a versatile functional group that can undergo various nucleophilic ring-opening reactions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The reaction is typically stereospecific, proceeding via a concerted mechanism to deliver the oxygen atom to one face of the double bond.[7]

Quantitative Data for Epoxidation

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

This protocol is based on standard procedures for m-CPBA epoxidations.[8]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the solution of this compound at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench the excess peroxyacid by the slow addition of saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 7,8-epoxyoctan-1-ol.

Olefin Metathesis: Carbon-Carbon Bond Formation

Olefin metathesis, catalyzed by transition metal carbene complexes such as Grubbs' catalysts, is a powerful tool for the formation of new carbon-carbon double bonds.[9] The terminal double bond of this compound can participate in cross-metathesis reactions with other olefins, leading to the synthesis of longer-chain functionalized molecules. For example, cross-metathesis with an acrylate ester can introduce a new ester functionality.

Quantitative Data for Cross-Metathesis

Specific yield and conversion data for the cross-metathesis of this compound are not provided in the search results. However, cross-metathesis reactions of terminal olefins with electron-deficient partners like acrylates can be high-yielding, though they may be complicated by self-metathesis side reactions.

Experimental Protocol: Cross-Metathesis with Methyl Acrylate (General Procedure)

This protocol is based on a general procedure for Grubbs-catalyzed cross-metathesis.[10]

Materials:

-

This compound

-

Methyl acrylate

-

Grubbs' second-generation catalyst

-

Copper(I) iodide (CuI) (optional, to suppress isomerization)

-

Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried round-bottom flask with Grubbs' second-generation catalyst (e.g., 0.5 mol%) and optionally copper(I) iodide (0.6 mol%).

-

Add anhydrous solvent (e.g., Et₂O or DCM).

-

Add methyl acrylate (e.g., 5 equivalents).

-

Add this compound (1 equivalent) to the mixture.

-

Bubble argon through the reaction mixture for 10-15 minutes.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The terminal double bond of this compound provides a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis. This guide has detailed the experimental conditions and expected outcomes for three key reactions: hydroformylation, epoxidation, and olefin metathesis. The provided protocols, based on established literature procedures, serve as a starting point for researchers to explore the rich chemistry of this bifunctional molecule in the development of novel compounds for the pharmaceutical and other chemical industries. Further optimization of the presented reaction conditions may be necessary to achieve desired yields and selectivities for specific applications.

References

- 1. This compound, 13175-44-5 [thegoodscentscompany.com]

- 2. Controlling regioselectivity in alkene hydroformylation [morressier.com]

- 3. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 10. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Odor Profile of 7-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octen-1-ol is an unsaturated fatty alcohol that contributes to the characteristic aroma of various natural products. Its unique olfactory profile makes it a molecule of interest in the flavor and fragrance industries, as well as a subject of study in chemosensory research. This technical guide provides a comprehensive overview of the odor profile of this compound, including its chemical and physical properties, sensory descriptors, and the methodologies used for its analysis. A generalized olfactory signaling pathway is also presented to provide context for its perception.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 13175-44-5 |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol [3][4] |

| Boiling Point | 188.00 to 189.00 °C @ 760.00 mm Hg (est.)[1] |

| Flash Point | 166.00 °F (74.44 °C) (est.)[1] |

| Vapor Pressure | 0.168000 mmHg @ 25.00 °C (est.)[1] |

| Water Solubility | 1589 mg/L @ 25 °C (est.)[1] |

| logP (o/w) | 2.468 (est.)[1] |

Odor Profile of this compound